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molecular formula C12H13NO3 B8578682 2-Isoxazoline-3-carboxylic acid, 5-phenyl-, ethyl ester

2-Isoxazoline-3-carboxylic acid, 5-phenyl-, ethyl ester

Cat. No. B8578682
M. Wt: 219.24 g/mol
InChI Key: YNZGZAJXHXGDBF-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

A mixture of ethyl 2-nitroacetate (0.96 mL; 8.70 mmol), vinylcyclohexane (0.6 mL; 4.35 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.050 mg, 0.438 mmol) and ethanol (2 mL) was stirred at 80° C. for 60 hrs. The reaction mixture was concentrated under reduced pressure and purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to afford ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate 0.690 g (63%).
Name
ethyl 2-nitroacetate
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.05 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=O.[CH:10]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=[CH2:11].N12CCN(CC1)CC2>C(O)C>[C:12]1([CH:10]2[O:3][N:1]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:11]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
ethyl 2-nitroacetate
Quantity
0.96 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(=C)C1CCCCC1
Name
Quantity
0.05 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 60 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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